molecular formula C19H24O3 B5222851 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene

Cat. No.: B5222851
M. Wt: 300.4 g/mol
InChI Key: NPSYCVBRJROEIM-UHFFFAOYSA-N
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Description

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the etherification of 3-methoxyphenol with 4-bromobutyl ether, followed by a Friedel-Crafts alkylation with 3,5-dimethylbenzene. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the ether and the subsequent alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various alkylated and acylated aromatic compounds.

Scientific Research Applications

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The aromatic rings provide a rigid scaffold that can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-hydroxyphenoxy)butoxy]-3,5-dimethylbenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[4-(3-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy and butoxy groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-11-16(2)13-19(12-15)22-10-5-4-9-21-18-8-6-7-17(14-18)20-3/h6-8,11-14H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYCVBRJROEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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